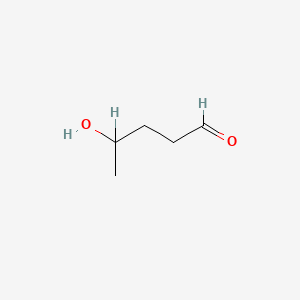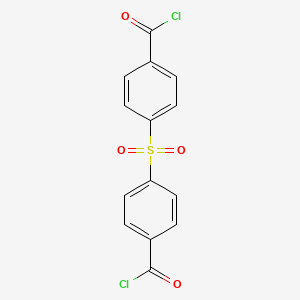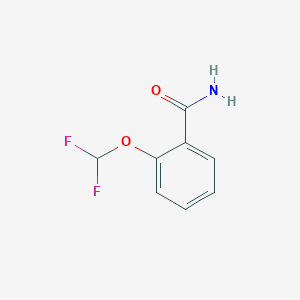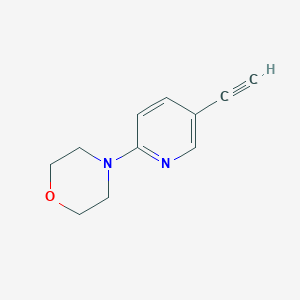
Morpholine, 4-(5-ethynyl-2-pyridinyl)-
Übersicht
Beschreibung
“Morpholine, 4-(5-ethynyl-2-pyridinyl)-” is an organic compound with the molecular formula C11H12N2O . It is a white to yellow solid at room temperature . The IUPAC name for this compound is 4-(5-ethynyl-2-pyridinyl)morpholine .
Molecular Structure Analysis
The molecular structure of “Morpholine, 4-(5-ethynyl-2-pyridinyl)-” can be represented by the InChI code: 1S/C11H12N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h1,3-4,9H,5-8H2 . This indicates that the molecule contains an ethynyl group attached to a pyridinyl group, which is further attached to a morpholine ring .Physical And Chemical Properties Analysis
“Morpholine, 4-(5-ethynyl-2-pyridinyl)-” has a molecular weight of 188.23 g/mol . It is a white to yellow solid at room temperature . It is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen
1. Application in Inhibitors of the PI3K-AKT-mTOR Pathway
4-(Pyrimidin-4-yl)morpholines, including Morpholine, 4-(5-ethynyl-2-pyridinyl)-, are crucial in the development of inhibitors for the PI3K-AKT-mTOR pathway. This pathway is significant in cancer research, and morpholine derivatives act as privileged pharmacophores due to their ability to form key hydrogen bonding interactions and convey selectivity over a broader kinome. This utility is attributed to morpholine's ability to adopt a co-planar conformation with adjacent aromatic cores, which is important in kinase hinge binding (Hobbs et al., 2019).
2. Synthesis of Potent Antimicrobials
Morpholine derivatives are used in the synthesis of potent antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. The synthesis of these compounds involves multiple steps, where morpholine plays a critical role in ensuring successful outcomes. This highlights morpholine's significance in developing new antimicrobial agents (Kumar et al., 2007).
3. Intermediate in Synthesis of Biologically Active Compounds
Morpholine, 4-(5-ethynyl-2-pyridinyl)-, serves as an important intermediate in the synthesis of compounds inhibiting tumor necrosis factor alpha and nitric oxide. Its synthesis involves condensation reaction, chlorination, and nucleophilic substitution, highlighting its role in producing biologically active compounds, particularly in cancer research (Lei et al., 2017).
4. Role in Synthesizing Metal Complexes
This morpholine derivative is used in synthesizing novel metal complexes, such as zinc(II), nickel(II), and palladium(II) complexes. These complexes have been studied for their structural and spectral characteristics, showing the versatility of morpholine derivatives in inorganic chemistry and material science applications (Orysyk et al., 2012).
5. Application in Photophysical Studies
Morpholine derivatives are explored for their photophysical properties. Studies on 2-pyridone tautomeric analogs of morpholine have shown high fluorescence quantum yields in various solvents and the solid state. These studies contribute to the understanding of fluorescence properties of morpholine derivatives, which can be significant in fields like photochemistry and materials science (Hagimori et al., 2019).
Safety and Hazards
The safety data sheet for “Morpholine, 4-(5-ethynyl-2-pyridinyl)-” indicates that it is a flammable liquid and vapor . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility and the unborn child . It is toxic in contact with skin or if inhaled .
Eigenschaften
IUPAC Name |
4-(5-ethynylpyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h1,3-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVJUPPDIYSSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446392 | |
| Record name | Morpholine, 4-(5-ethynyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-(5-ethynyl-2-pyridinyl)- | |
CAS RN |
454685-29-1 | |
| Record name | Morpholine, 4-(5-ethynyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



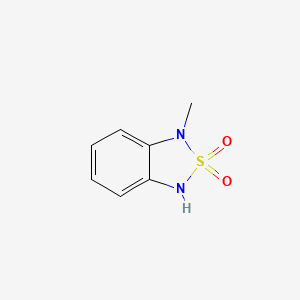
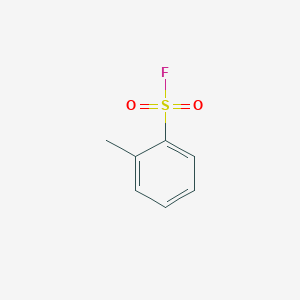
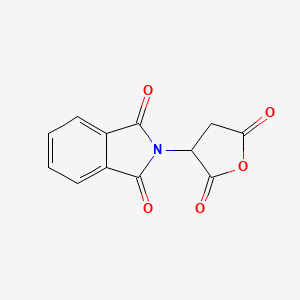


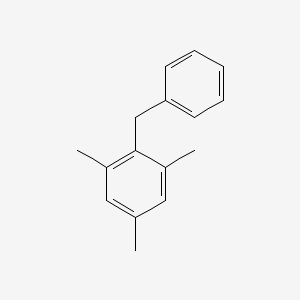
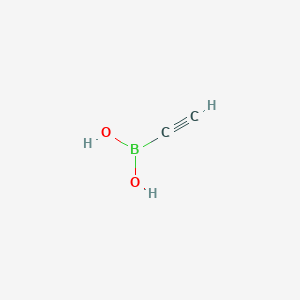
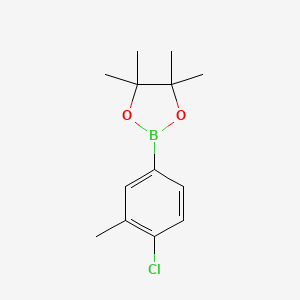
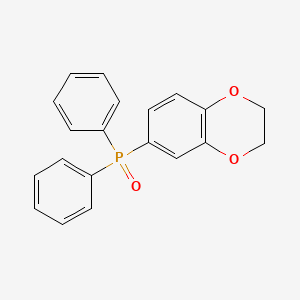
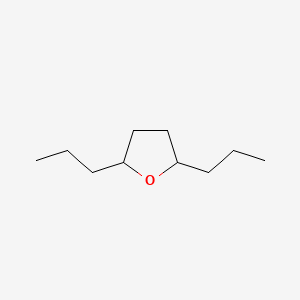
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)
